molecular formula C11H10N2O2 B1462411 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde CAS No. 1015845-56-3

5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B1462411
CAS No.: 1015845-56-3
M. Wt: 202.21 g/mol
InChI Key: WBOASTROTLWICF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Chemistry: 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: Its pyrazole ring is a common motif in many biologically active compounds, making it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups allow for the creation of various derivatives with specific properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 5-methoxy-2-nitrobenzaldehyde with hydrazine hydrate under reflux conditions. The nitro group is reduced to an amino group, which then undergoes cyclization to form the pyrazole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The pyrazole ring can engage in hydrogen bonding and π-π interactions, which may influence its biological activity. Further research is needed to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

  • 5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde
  • 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
  • 2-(1H-Pyrazol-1-yl)benzaldehyde

Comparison: 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of the methoxy group, which can influence its reactivity and interactions. Compared to its methyl and unsubstituted counterparts, the methoxy group can enhance its solubility and potentially its biological activity .

Properties

IUPAC Name

5-methoxy-2-pyrazol-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-10-3-4-11(9(7-10)8-14)13-6-2-5-12-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOASTROTLWICF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650850
Record name 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015845-56-3
Record name 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.